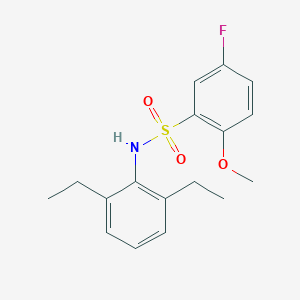
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide, commonly known as DFMO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that plays a key role in polyamine biosynthesis, which is essential for cell proliferation and differentiation.
Mecanismo De Acción
DFMO inhibits N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide activity by binding to the enzyme's active site and forming a covalent bond with the pyridoxal 5'-phosphate cofactor. This results in irreversible inactivation of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide and decreased polyamine levels. Polyamines are essential for cell proliferation and differentiation, and their depletion leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DFMO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, DFMO has been shown to have anti-inflammatory and neuroprotective effects. DFMO has also been shown to increase the efficacy of chemotherapy and radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment, and its mechanism of action is well understood. However, DFMO also has some limitations for lab experiments. It is a irreversible inhibitor, which can make it difficult to study the effects of N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibition on cell proliferation and differentiation. It can also have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on DFMO. One area of interest is the development of more potent and selective N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibitors. Another area of interest is the identification of biomarkers that can predict response to DFMO treatment. DFMO has also been studied for its potential applications in other diseases, such as parasitic infections and inflammatory bowel disease. Further research is needed to fully understand the potential therapeutic applications of DFMO in these diseases.
Métodos De Síntesis
DFMO can be synthesized by reacting 2,6-diethylphenol with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or column chromatography to obtain pure DFMO. The chemical structure of DFMO is shown in Figure 1.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied for its potential therapeutic applications in cancer treatment. N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is overexpressed in many types of cancer, and its activity has been shown to be essential for tumor growth and metastasis. DFMO has been shown to inhibit N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide activity, leading to decreased polyamine levels and inhibition of tumor growth. DFMO has been tested in clinical trials for the treatment of various types of cancer, including neuroblastoma, colon cancer, and breast cancer.
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)16-11-14(18)9-10-15(16)22-3/h6-11,19H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKQJHIADAAHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-5-fluoro-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)
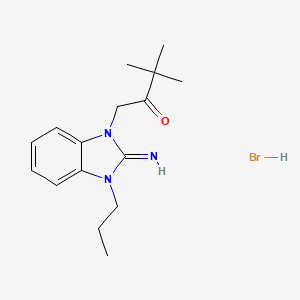
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
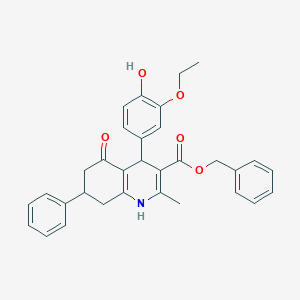
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)
![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)
![1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)
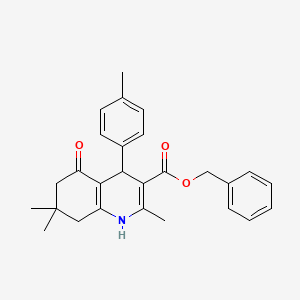
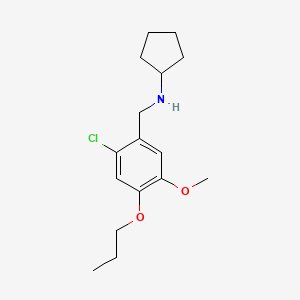
![3-(4-methylphenyl)-1-phenyl-1,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium bromide](/img/structure/B4896000.png)
![3-ethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B4896015.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896023.png)